Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate, related compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Synthesis and Biological Properties
- Piperidine Substituted Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate has been used as a precursor in the synthesis of new compounds with significant antibacterial and antifungal activities. The photoluminescence spectra of these compounds highlight their potential optical properties, suggesting applications in material science and biological imaging (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Activity
- Novel Heterocycles for Anticancer Activity : The synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors has shown potent activity against the colon HCT-116 human cancer cell line. This research indicates the potential of similar structures in developing anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).
Future Directions
The future directions for research on Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, these compounds could serve as a basis for the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-26-18(23)11-5-6-15-16(9-11)27-19(20-15)21-17(22)12-7-13(24-2)10-14(8-12)25-3/h5-10H,4H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPJSNRLQMIVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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